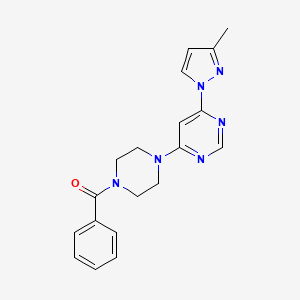

![molecular formula C15H13BrN2O B5578168 [1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)

[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol," often involves reactions between diamines and aldehydes or ketones in the presence of catalysts. For example, the use of methanol as a solvent and reagent in the catalytic N-methylation of amines demonstrates the versatility of methanol in facilitating the formation of benzimidazole compounds through various synthetic routes (Sarki et al., 2021). Additionally, supercritical methanol has been employed as both a solvent and carbon source in the synthesis of benzimidazoles from 1,2-diaminobenzenes, illustrating an efficient method for constructing the benzimidazole core (Sun et al., 2015).

Molecular Structure Analysis

Crystallography and spectroscopic methods are pivotal in determining the molecular structure of benzimidazole derivatives. For instance, the crystal structure of benzimidazole compounds has been elucidated using X-ray diffraction, revealing insights into the compound's geometric parameters and intermolecular interactions, such as hydrogen bonding (Cui Ya-r, 2013). These structural analyses are crucial for understanding the molecular conformation and potential binding sites of the compound.

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, underlining their reactivity and potential for further functionalization. The solvolytic reactions in different solvent media, for example, highlight the influence of solvent on the reaction kinetics and mechanisms of benzimidazole complexes (Dash & Dash, 1987). Such studies are integral for optimizing synthesis conditions and expanding the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties of "[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol" derivatives, such as solubility, melting point, and crystallinity, are often determined through experimental measurements and are crucial for applications in material science and pharmaceuticals. These properties can be influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the chemical behavior of benzimidazole derivatives. Studies involving the interaction of these compounds with metals, their role as ligands in coordination complexes, and their reactivity in different chemical reactions provide a comprehensive view of their chemical properties (A. Tavman, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

N-Methylation of Amines and Hydrogenation of Nitroarenes : A study highlighted the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, emphasizing its application in the N-methylation of amines using RuCl3.xH2O as a catalyst. This method tolerates a variety of amines and enables the synthesis of marketed pharmaceutical agents through late-stage functionalization, showcasing the synthetic value of methanol in advanced N-methylation reactions (Sarki et al., 2021).

Esterification of Natural Fatty Acids for Biodiesel Production : Research demonstrated the production of biodiesel through the esterification of natural fatty acids with methanol in the presence of modified bentonite catalysts. This method showed high yields of methyl esters, highlighting an effective approach for biodiesel synthesis (Ghiaci et al., 2011).

Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study reported the chemoselective reduction of double bonds with NaBH4 in ethanol, leading to the synthesis of 2-((1-methylbenzimidazol-2-yl)thio)-3-arylpropanenitrile. This showcases the versatility of methanol in facilitating key chemical transformations (Sadhu et al., 2016).

Catalysis and C-N Bond Formation : Research on ruthenium(II) complexes with N-heterocyclic carbene ligands showed their efficiency in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This highlights the role of methanol in the selective mono-N-methylation of anilines (Donthireddy et al., 2020).

Supercritical Methanol in Catalytic Conversion : A study utilized supercritical methanol over copper-doped porous metal oxides for synthesizing benzimidazoles and N-methylbenzimidazoles from 1,2-diaminobenzenes. The method highlights methanol's role as a carbon source in the construction of benzimidazole cores (Sun et al., 2015).

Eigenschaften

IUPAC Name |

[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXRHCBUZRWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)

![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)